molecular formula C26H27N3O3 B2838052 N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide CAS No. 871547-58-9

N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide

Cat. No.: B2838052
CAS No.: 871547-58-9
M. Wt: 429.52
InChI Key: OACYWMPBKGDQTI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This compound also has a methoxy group and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the amide group would likely be involved in hydrogen bonding. The methoxy and ethyl groups would add to the overall size and complexity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .

Scientific Research Applications

Polymer Synthesis and Characterization

  • The synthesis of novel aromatic polyimides using new diamines, including derivatives similar to the queried compound, has been explored for their solubility, thermal degradation, and specific heat capacity. These polymers exhibit high thermal stability and solubility in organic solvents, highlighting their potential in high-performance material applications (Butt et al., 2005).

Catalytic Applications

  • Research into encapsulating molybdenum(VI) complexes with ligands related to the queried compound in zeolite Y demonstrated their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's potential in heterogeneous catalysis (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

  • Studies on the antimicrobial activity of 1,3,4-oxadiazole and benzimidazole derivatives, which share a core structure with the queried compound, against various microbial strains have identified several active compounds. This suggests potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).

Chemosensors

  • Derivatives of benzimidazoles, related to the compound , have been synthesized and studied for their luminescent properties and complexing ability with ions like H+ and Hg2+. These findings highlight the potential for developing sensitive and selective chemosensors for environmental and biological applications (Tolpygin et al., 2008).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it has potential pharmaceutical applications, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Properties

IUPAC Name

N-[2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-19-8-7-9-20(18-19)26(30)27-15-14-25-28-21-10-3-4-11-22(21)29(25)16-17-32-24-13-6-5-12-23(24)31-2/h3-13,18H,14-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACYWMPBKGDQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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